molecular formula C19H18ClNO B5133334 3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one

3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B5133334
M. Wt: 311.8 g/mol
InChI Key: YQDYCYZNQKFYBY-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a phenyl group and a 4-chloro-2-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acylbenzene intermediate.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration and Reduction: The intermediate undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group.

    Substitution: The amine group is then substituted with a 4-chloro-2-methylanilino group under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: A related compound with similar structural features but different functional groups.

    3-Chloro-2-methylaniline: Another structurally related compound with variations in the position of substituents.

Uniqueness

3-(4-Chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both aromatic and cyclohexene rings. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO/c1-13-9-16(20)7-8-19(13)21-17-10-15(11-18(22)12-17)14-5-3-2-4-6-14/h2-9,12,15,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDYCYZNQKFYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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